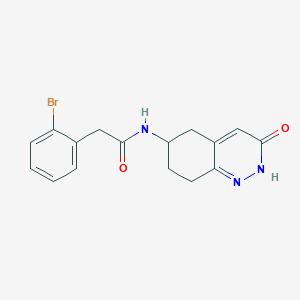
2-(2-bromophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as BPHC and is synthesized through a specific method. BPHC has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of BPHC is not fully understood. However, studies suggest that it may act by inhibiting the cyclooxygenase enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. BPHC may also affect the levels of neurotransmitters in the brain, such as serotonin and dopamine, which are involved in mood regulation.
Biochemical and Physiological Effects:
BPHC has been shown to have anti-inflammatory effects by reducing the levels of inflammatory mediators such as prostaglandins and cytokines. It also has analgesic effects by reducing pain perception. BPHC has been found to have antipyretic effects by reducing fever. Additionally, BPHC has been shown to have potential as an antidepressant and anxiolytic agent by affecting the levels of neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPHC has advantages for lab experiments due to its potential pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, BPHC has been shown to have potential as an antidepressant and anxiolytic agent. However, there are limitations to using BPHC in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on BPHC. One potential direction is to study its potential as an antidepressant and anxiolytic agent in humans. Another direction is to investigate its potential as a treatment for inflammatory conditions such as arthritis. Additionally, further research is needed to understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of BPHC involves a multistep process that starts with the reaction of 2-bromoacetophenone with ethyl acetoacetate in the presence of sodium ethoxide. The product is then treated with hydrazine hydrate to yield 2-(2-bromophenyl) hydrazinecarboxylate. The next step involves the reaction of the resulting product with 3-oxo-2,3,5,6,7,8-hexahydrocinnoline in the presence of acetic anhydride to produce BPHC.
Aplicaciones Científicas De Investigación
BPHC has been studied for its potential pharmacological properties. It has been found to have anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, BPHC has been shown to have potential as an antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
2-(2-bromophenyl)-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-13-4-2-1-3-10(13)8-15(21)18-12-5-6-14-11(7-12)9-16(22)20-19-14/h1-4,9,12H,5-8H2,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJPTLUQADOTLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)CC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

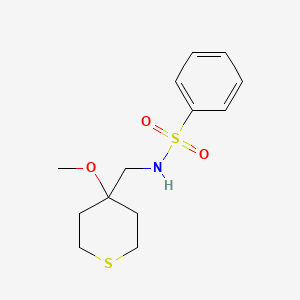

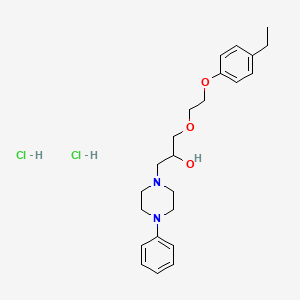
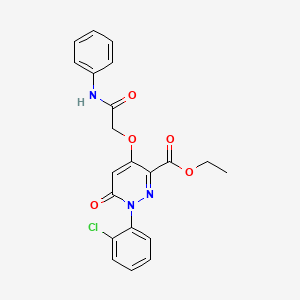
![2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2456579.png)
![4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide](/img/no-structure.png)
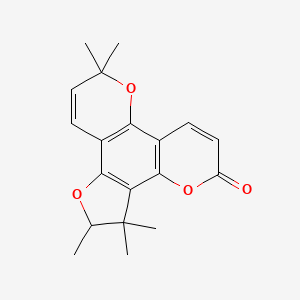
![(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2456582.png)

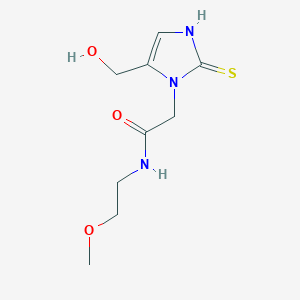
![5-(3,4-dimethoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2456592.png)
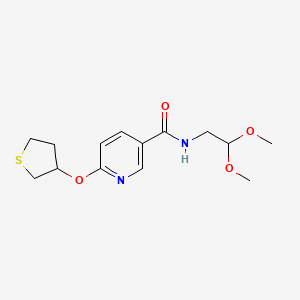

![N-(2,5-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2456595.png)